N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide
Description
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-19-10-6-5-9-16(19)22(28)24-21-17-13-30-14-18(17)25-26(21)12-20(27)23-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVPUWJFQDMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with hydrazine derivatives can form the thieno[3,4-c]pyrazole ring.
Introduction of the Benzylamino Group: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with benzylamine under controlled conditions to introduce the benzylamino group.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the intermediate with 2-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives: These compounds share a similar pyrazole core and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also feature a pyrazole ring and are known for their pharmacological properties.
Uniqueness
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications. The presence of the thieno[3,4-c]pyrazole core, along with the benzylamino and methoxybenzamide moieties, makes this compound a valuable candidate for further research and development.
Biological Activity
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 484.998 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate signal transduction pathways and inhibit certain enzymes, leading to various biological effects. The exact molecular targets remain under investigation but are believed to include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.
- Receptor Binding : It potentially binds to receptors that mediate cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Some studies have highlighted its potential as an antitumor agent. The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Anticonvulsant Properties : There is emerging evidence suggesting anticonvulsant effects, similar to other benzamide derivatives that have been studied for seizure protection.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Q. Q1. What are the common synthetic routes for preparing N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide?
The synthesis typically involves cyclization reactions to construct the thieno[3,4-c]pyrazole core, followed by functionalization with substituents like benzylcarbamoyl and methoxybenzamide groups. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with hydrazines under reflux conditions in solvents like ethanol or DMF .
- Substituent addition : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the benzylcarbamoyl and methoxybenzamide moieties .
- Purification : Column chromatography (silica gel) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Q2. How is the compound structurally characterized in academic research?
Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry; IR for identifying carbonyl (C=O) and amide (N–H) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content) .
Advanced Synthesis Optimization
Q. Q3. How can researchers optimize reaction yields for multi-step syntheses of this compound?
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of aromatic groups, improving regioselectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Reaction monitoring : Real-time HPLC tracking of intermediates reduces side-product formation .
Q. Q4. What are common pitfalls in synthesizing the thieno[3,4-c]pyrazole core, and how can they be addressed?
- Low cyclization yields : Attributed to steric hindrance from bulky substituents. Mitigation: Use microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics .
- Byproduct formation : Competing reactions (e.g., over-oxidation of thiophene). Solution: Strict temperature control (<60°C) and inert atmospheres (N₂/Ar) .
Biological Activity and Mechanism
Q. Q5. What biochemical assays are used to evaluate the compound’s activity?
- Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR2) with fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .
- Cellular uptake : Confocal microscopy with fluorescently tagged analogs to assess membrane permeability .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
Q. Q6. How does the methoxybenzamide moiety influence biological activity?
The methoxy group enhances:
- Lipophilicity : Improving blood-brain barrier penetration (logP ~3.2) .
- Receptor binding : Hydrogen bonding with kinase active sites (e.g., ATP-binding pockets in EGFR) .
Structural analogs lacking this group show 10-fold reduced potency in kinase assays .
Data Contradictions and Resolution
Q. Q7. How should researchers resolve discrepancies in reported IC₅₀ values across studies?
- Standardize assay conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) significantly alter IC₅₀. Use uniform ATP levels (10 µM) for comparability .
- Control for purity : Impurities >5% can skew results. Validate compounds via HPLC (>98% purity) before testing .
Q. Q8. Why do computational docking studies sometimes conflict with experimental binding data?
- Flexible docking vs. rigid models : Static docking underestimates side-chain mobility. Use molecular dynamics simulations (50 ns trajectories) to account for protein flexibility .
- Solvent effects : Implicit solvent models (e.g., PBS) improve correlation with experimental ΔG values .
Advanced Methodologies
Q. Q9. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog libraries : Synthesize derivatives with varied substituents (e.g., halogenated benzyl groups) to map steric/electronic effects .
- 3D-QSAR : CoMFA/CoMSIA models correlate molecular fields (steric, electrostatic) with kinase inhibition .
Q. Q10. How can researchers validate target engagement in cellular environments?
- CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization upon compound binding using western blotting .
- Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based pull-down assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
